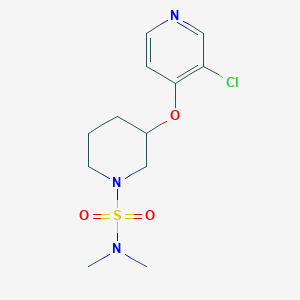

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

CAS No.: 2034434-41-6

Cat. No.: VC6655250

Molecular Formula: C12H18ClN3O3S

Molecular Weight: 319.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034434-41-6 |

|---|---|

| Molecular Formula | C12H18ClN3O3S |

| Molecular Weight | 319.8 |

| IUPAC Name | 3-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |

| Standard InChI | InChI=1S/C12H18ClN3O3S/c1-15(2)20(17,18)16-7-3-4-10(9-16)19-12-5-6-14-8-11(12)13/h5-6,8,10H,3-4,7,9H2,1-2H3 |

| Standard InChI Key | VNOZVVHGCSHOKQ-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide, reflects its bipartite structure: a piperidine ring substituted with a sulfonamide group at position 1 and a 3-chloropyridin-4-yloxy moiety at position 3. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.8 g/mol |

| SMILES | CN(C)S(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |

| ClogP | ~3.2 (estimated) |

| Topological Polar Surface Area | 89.2 Ų |

| Hydrogen Bond Donors/Acceptors | 1 / 6 |

The chloropyridine ring introduces electronegativity and steric bulk, potentially enhancing target binding affinity, while the dimethylsulfonamide group contributes to solubility and metabolic stability . The compound’s ClogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Routes and Structural Modifications

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide involves a multi-step sequence beginning with functionalization of the piperidine core (Scheme 1):

-

Sulfonylation: Reaction of 3-hydroxypiperidine with -dimethylsulfamoyl chloride yields the intermediate -dimethylpiperidine-1-sulfonamide.

-

Etherification: Subsequent nucleophilic substitution of the hydroxyl group at position 3 with 3-chloro-4-hydroxypyridine under Mitsunobu or Ullmann coupling conditions installs the chloropyridinyloxy moiety.

Alternative routes may employ pre-functionalized piperidine derivatives or late-stage modifications of the pyridine ring. For example, halogen exchange reactions could replace chlorine with other halogens (e.g., bromine) to modulate electronic properties .

Biological Activity and Mechanism of Action

While direct biological data for this compound remain limited, structural analogs provide insights into its potential mechanisms:

Enzyme Inhibition

Sulfonamide-containing compounds often target enzymes such as carbonic anhydrases, kinases, and proteases. The dimethylsulfonamide group in 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide may chelate catalytic zinc ions or engage in hydrogen bonding with active-site residues. For instance, pyridine-sulfonamide hybrids have demonstrated inhibitory activity against tyrosine kinases involved in cancer progression .

Neurotransmitter Modulation

The piperidine scaffold is prevalent in neuromodulatory agents. Compounds with similar architectures have shown affinity for serotonin and dopamine transporters, suggesting potential applications in neuropsychiatric disorders.

Metabolic Stability

In murine liver S9 fractions, analogs featuring chlorinated aryl groups exhibited half-lives () exceeding 40 minutes, indicating favorable metabolic stability compared to non-halogenated counterparts . The chlorine atom’s electron-withdrawing effects may reduce oxidative metabolism at adjacent positions.

Pharmacokinetic and Pharmacodynamic Considerations

Absorption and Distribution

The compound’s moderate ClogP (~3.2) and polar surface area (~89 Ų) suggest adequate gastrointestinal absorption and blood-brain barrier penetration. Pyridine rings often enhance bioavailability through π-π interactions with plasma proteins.

Metabolism

Primary metabolic pathways likely involve:

-

Oxidative dechlorination of the pyridine ring.

-

N-Demethylation of the sulfonamide group.

-

Glucuronidation of the hydroxyl group (if present in metabolites).

In vitro studies of related sulfonamides revealed CYP3A4 and CYP2D6 as major metabolizing enzymes .

Excretion

Renal excretion is anticipated due to the compound’s hydrophilic sulfonamide moiety. Biliary excretion may contribute if molecular weight exceeds 400 g/mol after phase II metabolism.

Comparative Analysis with Structural Analogs

To contextualize its potential, 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is compared to two classes of sulfonamides:

The chloropyridine moiety in 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide may confer enhanced target selectivity over phenyl-substituted analogs due to its unique electronic profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume